molecular formula C21H15N B028400 Dibenz(a,j)acridine, 3,4-dihydro- CAS No. 106589-49-5

Dibenz(a,j)acridine, 3,4-dihydro-

Cat. No. B028400
M. Wt: 281.3 g/mol
InChI Key: FEKYREOUKCKIGZ-UHFFFAOYSA-N
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Description

Dibenz(a,j)acridine belongs to the class of polycyclic aromatic nitrogen heterocyclic compounds (PANH). It is a well-known environmental pollutant with both mutagenic and carcinogenic properties. It is released into the environment by cigarette smoke, industrial effluents, and gasoline engine exhaust . The molecular formula of Dibenz(a,j)acridine is C21H13N .


Molecular Structure Analysis

The molecular weight of Dibenz(a,j)acridine is 279.33 . The IUPAC Standard InChIKey is ANUCHZVCBDOPOX-UHFFFAOYSA-N . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Dibenz(a,j)acridine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Dibenz(a,j)acridine is insoluble in water . For this compound, the Web Thermo Tables (WTT) contains critically evaluated recommendations for triple point temperature, critical pressure, enthalpy of phase transition, heat capacity at constant pressure as a function of temperature .

Safety And Hazards

Dibenz(a,j)acridine is a confirmed carcinogen with experimental carcinogenic and tumorigenic data. It has also shown experimental reproductive effects and mutation data . It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

properties

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKYREOUKCKIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147652
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenz(a,j)acridine, 3,4-dihydro-

CAS RN

106589-49-5
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106589495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenz(a,j)acridine, 3,4-dihydro-
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Dibenz(a,j)acridine, 3,4-dihydro-
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Dibenz(a,j)acridine, 3,4-dihydro-
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Dibenz(a,j)acridine, 3,4-dihydro-
Reactant of Route 5
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Reactant of Route 6
Dibenz(a,j)acridine, 3,4-dihydro-

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